molecular formula C19H23N3O4S2 B2575953 4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide CAS No. 1091405-24-1

4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide

Cat. No.: B2575953
CAS No.: 1091405-24-1
M. Wt: 421.53
InChI Key: ZPENHJJNEJRYNA-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropane ring, a benzamide core, and a thiophene sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclopropane ring is introduced through a cyclopropanation reaction, while the thiophene sulfonamide group is added via sulfonation and subsequent amide formation. Common reagents used in these reactions include cyclopropylamine, thiophene-2-sulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes using high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is unique due to its combination of a cyclopropane ring, thiophene sulfonamide group, and benzamide core.

Biological Activity

4-cyclopropaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, an amide functional group, and a thiophene moiety, which are known to contribute to various biological activities. The molecular formula is C15H18N2O2SC_{15}H_{18}N_2O_2S, with a molecular weight of approximately 298.38 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing thiophene rings have shown promising antiproliferative effects against various cancer cell lines.

Cell Line GI50 (μM) Mechanism of Action
A549 (Lung Cancer)0.28Induces cell cycle arrest and apoptosis
MDA-MB-231 (Breast)0.22Inhibits tubulin polymerization
HL-60 (Leukemia)0.279Induces early apoptosis
PC-3 (Prostate Cancer)0.613Disrupts microtubule dynamics

These findings suggest that the compound may function through mechanisms such as tubulin inhibition and apoptosis induction, which are critical for anticancer activity.

Mechanistic Studies

Mechanistic studies have revealed that the compound can induce G2/M cell cycle arrest in A549 cells, leading to apoptosis characterized by the activation of caspases 3, 8, and 9. This suggests that the compound's action may be similar to that of known antimitotic agents like nocodazole, which also disrupts microtubule dynamics.

Case Studies

One notable study synthesized a series of compounds with a similar structure and evaluated their biological activities against multiple cancer cell lines. The results indicated that several derivatives exhibited submicromolar GI50 values, demonstrating potent anticancer activity.

Example Study:

  • Title : "Cyclohepta[b]thiophenes as Potential Antiproliferative Agents"
  • Findings : Compound 17 (structurally related) showed broad-spectrum anticancer activity with minimal cytotoxicity across various tested cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-2-16-9-10-17(27-16)28(25,26)21-12-11-20-18(23)13-5-7-15(8-6-13)22-19(24)14-3-4-14/h5-10,14,21H,2-4,11-12H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPENHJJNEJRYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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